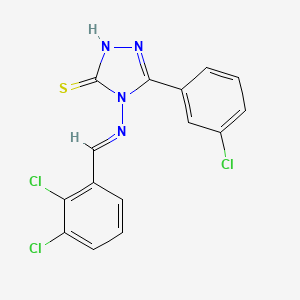

![molecular formula C20H15N3O3S B12049192 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-hydroxy-N-(6-méthyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tétraène-10-carboxamide est un composé organique complexe qui appartient à la classe des dérivés de benzothiazole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des dérivés de benzothiazole, y compris le 9-hydroxy-N-(6-méthyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tétraène-10-carboxamide, peut être réalisée par différentes voies de synthèse. Les méthodes courantes incluent le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli, les techniques d'hybridation moléculaire, l'irradiation micro-ondes et les réactions multicomposantes à un pot . Ces méthodes impliquent souvent l'utilisation d'aldéhydes aromatiques, de thioamides et d'autres composés hétérocycliques comme matières premières.

Méthodes de production industrielle

La production industrielle de dérivés de benzothiazole implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et la synthèse assistée par micro-ondes sont utilisées pour améliorer l'efficacité de la réaction et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 9-hydroxy-N-(6-méthyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tétraène-10-carboxamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou alcools correspondants.

Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans le cycle benzothiazole.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers électrophiles et nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme l'éthanol ou le dichlorométhane, et des catalyseurs comme la pipéridine .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés de benzothiazole .

Applications de la recherche scientifique

Chimie

En chimie, le 9-hydroxy-N-(6-méthyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tétraène-10-carboxamide est utilisé comme brique de base pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, ce composé s'est révélé prometteur comme agent antituberculeux. Des études ont démontré sa capacité à inhiber la croissance de Mycobacterium tuberculosis, ce qui en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux .

Médecine

En médecine, les dérivés de benzothiazole, y compris ce composé, sont étudiés pour leurs propriétés anticancéreuses. Ils ont montré un potentiel d'inhibition de la prolifération des cellules cancéreuses et d'induction de l'apoptose, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .

Industrie

Dans le secteur industriel, les dérivés de benzothiazole sont utilisés comme accélérateurs de vulcanisation dans l'industrie du caoutchouc, des antioxydants et des inhibiteurs de corrosion. Leurs propriétés chimiques diverses les rendent précieux dans diverses applications industrielles .

Mécanisme d'action

Le mécanisme d'action du 9-hydroxy-N-(6-méthyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tétraène-10-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans l'activité antituberculeuse, le composé cible l'enzyme DprE1, qui est essentielle pour la biosynthèse de la paroi cellulaire mycobactérienne. L'inhibition de cette enzyme perturbe la synthèse de la paroi cellulaire, entraînant la mort des bactéries . En thérapie anticancéreuse, le composé induit l'apoptose dans les cellules cancéreuses en activant les voies des caspases et en inhibant la prolifération cellulaire .

Applications De Recherche Scientifique

Chemistry

In chemistry, 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as an anti-tubercular agent. Studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs .

Medicine

In medicine, benzothiazole derivatives, including this compound, are being investigated for their anti-cancer properties. They have shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making them promising candidates for cancer therapy .

Industry

In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in the rubber industry, antioxidants, and corrosion inhibitors. Their diverse chemical properties make them valuable in various industrial applications .

Mécanisme D'action

The mechanism of action of 9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide involves its interaction with specific molecular targets and pathways. In anti-tubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to the death of the bacteria . In cancer therapy, the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires comprennent d'autres dérivés de benzothiazole tels que :

- 6-hydroxy-4-méthyl-2-oxo-5-[(4,5,6,7-tétrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile

- Dérivés de N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide

Unicité

Ce qui distingue le 9-hydroxy-N-(6-méthyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tétraène-10-carboxamide est sa structure tricyclique unique, qui offre une stabilité accrue et une activité biologique spécifique. Sa capacité à inhiber DprE1 et à induire l'apoptose dans les cellules cancéreuses en fait un composé précieux pour la recherche et le développement futurs .

Propriétés

Formule moléculaire |

C20H15N3O3S |

|---|---|

Poids moléculaire |

377.4 g/mol |

Nom IUPAC |

9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |

InChI |

InChI=1S/C20H15N3O3S/c1-10-5-6-13-14(9-10)27-20(21-13)22-18(25)15-17(24)12-4-2-3-11-7-8-23(16(11)12)19(15)26/h2-6,9,24H,7-8H2,1H3,(H,21,22,25) |

Clé InChI |

UTMAXPVIWNXTNZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CC5)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Thienyl)phenyl]acetamide](/img/structure/B12049132.png)

![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)

![N-ethyl-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12049182.png)